N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-20(21(9-1-2-10-21)19-4-3-15-26-19)23-16-17-7-13-24(14-8-17)18-5-11-22-12-6-18/h3-6,11-12,15,17H,1-2,7-10,13-14,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOWAZWWRAMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also referred to as compound CAS 2034588-02-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 301.4 g/mol
- CAS Number : 2034588-02-6
This structure features a cyclopentanecarboxamide core linked to a pyridinyl-piperidine moiety and a thiophene ring, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, although detailed mechanisms remain under investigation.
Potential Targets:
- Soluble Epoxide Hydrolase (sEH) : Similar compounds have been documented as inhibitors of sEH, which plays a role in lipid metabolism and inflammation .
- Kinase Inhibition : Preliminary data indicates potential inhibitory effects on host kinases like AAK1 and GAK, which are implicated in viral replication processes .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant bioactivity. Key findings include:
Case Studies
A series of case studies further elucidate the compound's pharmacological profile:
- Dengue Virus Model : In a study using MDDCs, treatment with the compound resulted in significant reductions in viral load, indicating its potential as an antiviral agent .
- Inflammatory Response Modulation : The compound was shown to modulate inflammatory responses in vitro by inhibiting sEH, leading to decreased production of pro-inflammatory cytokines .
Safety and Toxicity Profile
The safety profile of this compound is still under investigation. Initial toxicity assessments indicate that the compound exhibits acceptable safety margins in cell-based assays; however, comprehensive in vivo studies are necessary to confirm these findings.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
